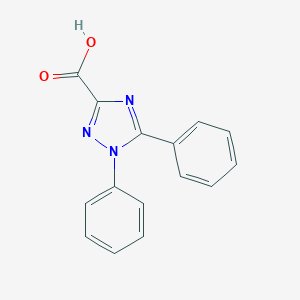![molecular formula C17H9NO2 B186909 Naphtho[2,3-h]quinoline-7,12-dione CAS No. 19832-13-4](/img/structure/B186909.png)
Naphtho[2,3-h]quinoline-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-h]quinoline-7,12-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities. Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit promising properties in areas such as anticancer, antiviral, and antimicrobial activities. In
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most promising applications of this compound is in the field of anticancer research. Studies have shown that Naphtho[2,3-h]quinoline-7,12-dione exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
Another potential application of Naphtho[2,3-h]quinoline-7,12-dione is in the field of antiviral research. Studies have shown that this compound exhibits potent antiviral activity against various viruses, including HIV, hepatitis B, and influenza A virus. This activity is believed to be due to the inhibition of viral replication, making Naphtho[2,3-h]quinoline-7,12-dione a promising candidate for the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of Naphtho[2,3-h]quinoline-7,12-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, Naphtho[2,3-h]quinoline-7,12-dione has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemische Und Physiologische Effekte
Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, inducing apoptosis in these cells. Additionally, Naphtho[2,3-h]quinoline-7,12-dione has been found to exhibit antiviral activity, inhibiting the replication of various viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphtho[2,3-h]quinoline-7,12-dione in lab experiments is its potent biological activity. This compound has been found to exhibit potent cytotoxicity against various cancer cell lines, making it a promising candidate for cancer research. Additionally, Naphtho[2,3-h]quinoline-7,12-dione exhibits antiviral activity, making it a promising candidate for antiviral research.
However, one of the limitations of using Naphtho[2,3-h]quinoline-7,12-dione in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity against normal cells as well as cancer cells, making it important to carefully evaluate its toxicity in preclinical studies.
Zukünftige Richtungen
There are several future directions for the research of Naphtho[2,3-h]quinoline-7,12-dione. One of the most promising directions is the development of this compound as a potential anticancer drug. Further studies are needed to evaluate the efficacy and safety of Naphtho[2,3-h]quinoline-7,12-dione in preclinical and clinical studies.
Another future direction is the development of Naphtho[2,3-h]quinoline-7,12-dione as a potential antiviral drug. Studies are needed to evaluate the antiviral activity of this compound in preclinical and clinical studies.
Conclusion:
In conclusion, Naphtho[2,3-h]quinoline-7,12-dione is a promising compound for scientific research. This compound exhibits potent biological activity, including anticancer and antiviral activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Naphtho[2,3-h]quinoline-7,12-dione have been discussed in this paper. Further studies are needed to fully evaluate the potential of this compound in various areas of scientific research.
Synthesemethoden
The synthesis of Naphtho[2,3-h]quinoline-7,12-dione can be achieved through various methods. One of the most commonly used methods is the Povarov reaction, which involves the reaction of an aryl aldehyde with an aniline and an enone in the presence of an acid catalyst. Another method is the Friedlander synthesis, which involves the reaction of an aryl amine with a ketone in the presence of an acid catalyst. Both methods have been successfully used to synthesize Naphtho[2,3-h]quinoline-7,12-dione with good yields.
Eigenschaften
CAS-Nummer |
19832-13-4 |
|---|---|
Produktname |
Naphtho[2,3-h]quinoline-7,12-dione |
Molekularformel |
C17H9NO2 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
naphtho[2,3-h]quinoline-7,12-dione |
InChI |
InChI=1S/C17H9NO2/c19-16-11-5-1-2-6-12(11)17(20)14-13(16)8-7-10-4-3-9-18-15(10)14/h1-9H |
InChI-Schlüssel |
UYNKQQKKVBZTFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=CC=N4)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



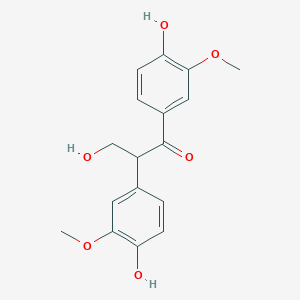
![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
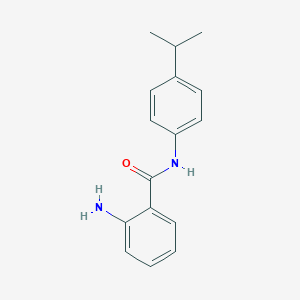
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
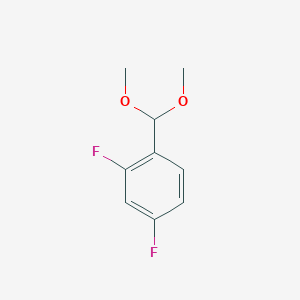
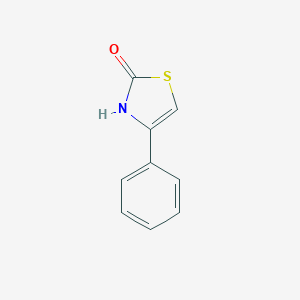
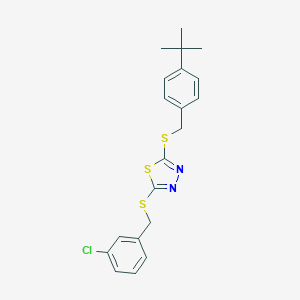
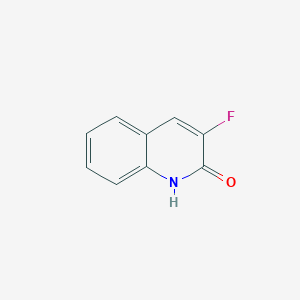
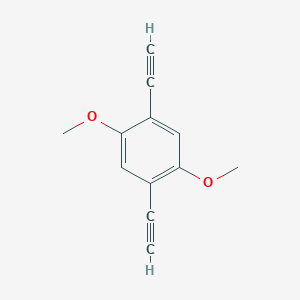
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)
